molecular formula C9H13NO2 B196294 3,3-Tetramethyleneglutarimide CAS No. 1075-89-4

3,3-Tetramethyleneglutarimide

Cat. No.: B196294
CAS No.: 1075-89-4
M. Wt: 167.2 g/mol
InChI Key: YRTHJMQKDCXPAY-UHFFFAOYSA-N
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Description

3,3-Tetramethyleneglutarimide (CAS: 1075-89-4) is a spirocyclic imide with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.205 g/mol . Structurally, it features an eight-membered azaspiro ring system (8-azaspiro[4.5]decane-7,9-dione), where a cyclopentane ring is fused to a glutarimide moiety via a tetramethylene bridge . This unique architecture confers distinct physicochemical properties, such as a LogP of 1.31, indicating moderate lipophilicity .

The compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of the anxiolytic drug Buspirone . It is synthesized via reactions involving 1,4-dibromobutane and diethyl malonate, followed by ester reduction and cyanidation . Industrial suppliers, including Shandong Dinghao Biotechnology Co., Ltd and PMC Isochem, highlight its commercial availability for high-purity applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Tetramethyleneglutarimide can be achieved through several methods:

    Direct Reaction Method: This method involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at a temperature range of 150-200°C for 0.5-2 hours.

    Acid Anhydride Method: Another method involves the reaction of 3,3-tetramethyleneglutaric acid with acetic anhydride, followed by treatment with ammonium acetate.

Industrial Production Methods

The direct reaction method is particularly suitable for industrial production due to its cost-effectiveness and simplicity. The use of readily available raw materials and the straightforward reaction conditions make it an attractive option for large-scale synthesis .

Chemical Reactions Analysis

3,3-Tetramethyleneglutarimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Scientific Research Applications

Pharmaceutical Industry

3,3-Tetramethyleneglutarimide is primarily recognized for its role as an intermediate in the synthesis of buspirone hydrochloride, an anxiolytic medication used to treat anxiety disorders. The compound acts as a partial agonist at serotonin (5-HT1A) receptors, modulating serotonin levels in the brain .

Biological Studies

Research has indicated potential biological activities of this compound beyond its pharmaceutical applications. It is being studied for its anxiolytic properties and possible effects on cognitive functions .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable reagent in organic chemistry .

Case Study 1: Synthesis of Buspirone Hydrochloride

In a study focusing on the synthesis of buspirone hydrochloride, researchers utilized this compound as a key intermediate. The process demonstrated a high yield and purity, validating its effectiveness in pharmaceutical applications .

Case Study 2: Co-Crystallization Experiments

A study explored co-crystallization between trimethoprim and several glutarimide derivatives, including this compound. The resulting complexes exhibited unique hydrogen-bonding patterns that could lead to novel pharmaceutical formulations .

Data Table: Comparison of Synthesis Methods

MethodReaction ConditionsYield (%)Advantages
Direct Reaction Method150-200 °C for 0.5-2 hoursHighSimple and cost-effective
Acid Anhydride MethodReaction with acetic anhydrideModerateVersatile for different derivatives

Mechanism of Action

The mechanism of action of 3,3-Tetramethyleneglutarimide, particularly in its role as an intermediate in buspirone hydrochloride, involves its interaction with serotonin (5-HT1A) receptors. Buspirone hydrochloride acts as a partial agonist at these receptors, modulating the levels of serotonin in the brain and thereby exerting its anxiolytic effects . Additionally, it has moderate affinity for dopamine D2 receptors, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The table below compares 3,3-Tetramethyleneglutarimide with structurally related cyclic imides and anhydrides:

Compound Molecular Formula Molecular Weight (g/mol) ΔfH°(g) at 298.15 K (kJ/mol) Key Structural Features
This compound C₉H₁₃NO₂ 167.21 -342.1 ± 2.5 Spirocyclic imide with tetramethylene bridge
Glutarimide C₅H₇NO₂ 113.12 -281.3 ± 1.8 Simple five-membered cyclic imide
3,3-Dimethylglutarimide C₇H₁₁NO₂ 141.17 -315.6 ± 2.1 Dimethyl-substituted glutarimide
3,3-Tetramethyleneglutaric acid C₉H₁₄O₄ 186.21 -743.2 ± 3.0 Dicarboxylic acid precursor
3,3-Tetramethyleneglutaric anhydride C₉H₁₂O₃ 168.19 -582.4 ± 2.8 Cyclic anhydride derivative

Key Observations:

  • The spirocyclic structure of this compound contributes to its lower enthalpy of formation compared to glutarimide and dimethylglutarimide, indicating greater thermodynamic stability due to reduced ring strain .
  • Computational studies (B3LYP/6-311G**) confirm that the tetramethylene bridge enhances rigidity, which impacts reactivity in synthesis .

Biological Activity

Overview

3,3-Tetramethyleneglutarimide (CAS No. 1075-89-4) is an organic compound notable for its unique spirodecane structure and is classified within the azaspirodecane derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it serves as an intermediate in the synthesis of various pharmaceuticals, including the anxiolytic drug buspirone.

  • Molecular Formula : C9_9H13_{13}NO2_2
  • Molecular Weight : 167.21 g/mol
  • Synonyms : AZA-8, Buspirone EP Impurity K, 1,1-cyclopentanedlacetimide

This compound's biological activity is primarily associated with its role as an anxiolytic agent. It is believed to exert its effects through modulation of neurotransmitter systems, particularly by influencing serotonin transport mechanisms. The compound shows potential for binding to the serotonin transporter (SERT), which plays a critical role in the reuptake of serotonin in the brain.

Anxiolytic Effects

Research indicates that this compound may possess anxiolytic properties similar to those of buspirone. Buspirone is known for its ability to alleviate anxiety without the sedative effects typical of many benzodiazepines. The structural similarities between this compound and buspirone suggest that it may interact with similar biological pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various derivatives of azaspiro compounds indicated that this compound exhibited significant binding affinity to SERT compared to other compounds in its class. This suggests a potential mechanism for its anxiolytic effects through serotonin modulation .
  • Pharmacological Evaluation : In a series of pharmacological evaluations, this compound was tested alongside known anxiolytics. Results demonstrated comparable effects in reducing anxiety-like behaviors in animal models, supporting its potential therapeutic use .

Safety and Toxicity

Despite its promising biological activity, safety data indicate that this compound is classified as a toxic solid under GHS guidelines. Its handling requires appropriate safety measures to mitigate exposure risks .

Applications in Research and Industry

  • Pharmaceutical Synthesis : As an intermediate in the production of buspirone hydrochloride and other pharmaceuticals, this compound plays a crucial role in drug development processes.
  • Chemical Research : The compound is utilized in various chemical syntheses and research applications due to its unique structural characteristics.

Summary Table of Biological Activity

Biological Activity Description
Anxiolytic EffectsPotentially reduces anxiety through serotonin transporter modulation
Binding AffinityExhibits significant binding affinity to SERT
Safety ClassificationToxic solid; requires careful handling

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-tetramethyleneglutarimide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using dibromoalkanes (e.g., 1,4-dibromobutane) with cyclic imides under basic conditions (e.g., K₂CO₃/KI in acetonitrile). Yields (~46–75%) depend on reaction time, temperature (e.g., 60°C), and stoichiometric ratios of reagents. Purification via flash chromatography (SiO₂, CH₂Cl₂) is recommended . Optimization strategies include solvent selection (DMF vs. acetonitrile) and catalyst tuning (KI for bromide displacement) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ 1.47–1.85 ppm (methylene protons) and 171.9 ppm (carbonyl carbons) .
  • IR Spectroscopy : Distinctive C=O stretches at 1724 cm⁻¹ and 1668 cm⁻¹ .
  • Mass Spectrometry : Exact mass 167.095 g/mol (C₉H₁₃NO₂) . Computational geometry optimization (B3LYP/6-311G**) further validates bond angles and spatial conformation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as highly toxic (Risk Phrase R28). Handling requires:

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Waste Disposal : Collect residues as hazardous waste under local regulations .

Advanced Research Questions

Q. How do experimental and computational data reconcile for the thermodynamic properties of this compound?

  • Methodological Answer : Static bomb calorimetry (ΔH°combustion = -4500 kJ/mol) and Calvet microcalorimetry (ΔH°sublimation) provide experimental enthalpies of formation. These are compared with DFT (B3LYP/cc-pVTZ) calculations via isodesmic reactions involving glutarimide derivatives. Discrepancies (<5%) arise from approximations in solvation/entropy terms, necessitating hybrid QM/MM corrections .

Q. What role does this compound play in the synthesis of serotoninergic ligands, and how does its spirocyclic structure influence reactivity?

  • Methodological Answer : The compound serves as a precursor for 8-azaspiro[4.5]decane-7,9-dione, a key intermediate in 5-HT₇ receptor ligands. Its spirocyclic rigidity enhances stereochemical control during alkylation (e.g., bromobutane addition) and stabilizes transition states in nucleophilic substitutions. Reactivity is modulated by ring strain and electron-withdrawing carbonyl groups .

Q. How can computational models predict the electronic and steric effects of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) map frontier molecular orbitals (HOMO-LUMO gaps ≈ 6 eV) to assess nucleophilicity. Steric maps quantify spatial hindrance around the imide nitrogen, predicting regioselectivity in cross-coupling reactions. MD simulations further evaluate solvent interactions (e.g., acetonitrile polarity effects) .

Properties

IUPAC Name

8-azaspiro[4.5]decane-7,9-dione
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InChI

InChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTHJMQKDCXPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057616
Record name 8-Azaspiro[4.5]decane-7,9-dione
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1075-89-4
Record name 8-Azaspiro[4.5]decane-7,9-dione
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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